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traK protein

Bacterial Conjugation DNA-Protein Interaction Relaxosome Assembly

Researchers studying bacterial conjugation often struggle to reconstitute the relaxosome in vitro due to the lack of purified, functional TraK protein. Our recombinant traK protein (CAS 139874-71-8) solves this by providing high-purity, active TraK for oriT-specific binding (Kd ~4 nM), relaxase recruitment, and T4SS ATPase activation assays. - Purified traK protein for in vitro relaxosome reconstitution and HTS. - Verified oriT-binding activity, >90% purity by SDS-PAGE. - Custom production available; global shipping with cold chain.

Molecular Formula C16H9BrN2O2
Molecular Weight 0
CAS No. 139874-71-8
Cat. No. B1179575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametraK protein
CAS139874-71-8
SynonymstraK protein
Molecular FormulaC16H9BrN2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

traK Protein: Definition, Biological Role, and Procurement


The traK protein (CAS 139874-71-8) is a bacterial conjugative transfer accessory factor encoded by the tra operon of self-transmissible plasmids such as the IncP plasmid RP4, the IncN plasmids pKM101 and pCU1, and the F plasmid of Escherichia coli [1]. This basic protein (pI ~10.5–10.7; molecular mass ~14.6–14.8 kDa) functions as a Ribbon-Helix-Helix (RHH) DNA-binding protein that specifically interacts with the plasmid origin of transfer (oriT) to nucleate relaxosome assembly and activate the Type IV Secretion System (T4SS) channel for DNA and protein substrate transfer during bacterial conjugation [2].

Supports oriT-specific relaxosome nucleation studies
Enables T4SS ATPase activation and channel investigation
Facilitates AMR plasmid conjugation and HGT research

Why traK Protein Cannot Be Replaced


In bacterial conjugation research and antimicrobial resistance (AMR) studies, traK protein is not functionally interchangeable with other relaxosome components or T4SS accessory factors. While proteins such as TraI (the relaxase that nicks DNA) and TraJ (the T4SS coupling protein) are essential, they possess distinct and non-overlapping roles [1]. TraK uniquely combines oriT-specific DNA binding, relaxase recruitment, and T4SS ATPase activation functions [2]. Crucially, traK is required for efficient interplasmid site-specific recombination at oriT, whereas traJ is not required for this process [3]. Furthermore, traK strongly stimulates the transfer of noncognate substrates (e.g., RSF1010 with MobA relaxase) in addition to cognate substrates (pKM101 with TraI relaxase), demonstrating a breadth of function not shared by its comparators [4].

TraK Protein
Comparators (TraI, TraJ)
Uniquely activates T4SS ATPases
TraI provides nicking but cannot activate T4SS
Required for interplasmid oriT recombination
TraJ not required; recombination unaffected
Stimulates noncognate substrate transfer
Comparators cannot activate noncognate T4SS

Quantitative Differentiation Against Closest Analogs


Cognate-Specific oriT DNA Binding

TraK protein binds specifically and with high affinity to its cognate oriT DNA sequence, a property that distinguishes it from other relaxosome-associated proteins and generic single-stranded DNA-binding proteins (SSBs). In vitro DNA fragment retention assays using purified TraK from plasmid RP4 demonstrate an apparent equilibrium constant K(app) of 4 nM for the TraK-oriT complex [1]. This binding occurs exclusively on one side of the DNA double helix and covers a region of almost 200 base pairs adjacent to the relaxation nick site [1]. In contrast, non-cognate oriT sequences or alternative DNA-binding proteins do not exhibit this specific, high-affinity interaction.

oriT Binding Affinity
Class-level
K(app) = 4 nM
Supports relaxosome nucleation studies
In vitro; RP4 oriT system
Bacterial Conjugation DNA-Protein Interaction Relaxosome Assembly

Bifunctional Role in Relaxosome and T4SS Activation

TraK protein possesses a unique bifunctional role that is not shared by other relaxosome components. Unlike TraI, which solely provides relaxase/nicking activity, or TraJ, which functions primarily as a VirD4-like coupling protein, TraK both nucleates relaxosome assembly and activates the T4SS channel. In the pKM101 system, TraK is required for or strongly stimulates the transfer of both cognate (pKM101 with TraI relaxase) and noncognate (RSF1010 with MobA relaxase) DNA substrates [1]. TraK accomplishes this by binding the three T4SS ATPases (TraJ, TraG, TraB) positioned at the channel entrance, thereby promoting TraJ oligomerization and ATP hydrolysis [1].

Substrate Transfer
Head-to-head
TraK stimulates noncognate transfer; TraI/TraJ cannot
Unique T4SS activation role
pKM101 T4SS / RSF1010 noncognate substrate
Type IV Secretion System Conjugative Transfer ATPase Activation

Essential for Interplasmid Site-Specific Recombination

TraK is strictly required for efficient interplasmid site-specific recombination at oriT, a process essential for plasmid mobilization and stable maintenance. Complementation analysis of IncN plasmids pKM101 and pCU1 demonstrates that both traK and traI are required for this recombination, while traJ is not required [1]. This functional distinction means that traJ cannot compensate for traK deletion, and traK-specific reagents or mutants produce a distinct phenotype that is not mimicked by traJ perturbations.

Recombination Req.
Head-to-head
TraK required; TraJ not required
Distinct plasmid mobilization phenotype
IncN pKM101/pCU1 complementation
Site-Specific Recombination Plasmid Mobilization IncN Plasmids

Dose-Dependent Negative Regulation of Conjugation

Induction of traK gene expression can negatively regulate conjugation frequency in a dose-dependent manner, a regulatory phenotype that distinguishes it from other tra genes and provides a unique tool for modulating horizontal gene transfer. Under specific environmental conditions (e.g., microgravity, elevated temperature, high osmolarity), an inverse correlation was observed between tra gene transcription and conjugation frequency; induction of at least traK and traL negatively affected pN3 conjugation frequency in a dose-dependent fashion [1]. This contrasts with the positive, essential roles of traI and traJ in conjugation.

Conjugation Regulation
Head-to-head
traK induction reduces conjugation; TraI/TraJ essential
Dose-dependent negative regulation
pN3 plasmid; environment-dependent
Conjugation Regulation Horizontal Gene Transfer Environmental Stress

Specific oriT Recognition and DNA Wrapping

TraK protein specifically binds an intrinsically bent region of oriT and wraps the DNA around a protein core, a structural property not exhibited by other relaxosome components. Footprinting and electron microscopy studies of the RP4 system show that TraK interacts specifically with a 200-base pair region of oriT and that binding shrinks the apparent length of the target DNA, consistent with DNA wrapping [1]. In contrast, TraY imparts single-stranded DNA character to oriT, and TraM stimulates 'relaxed' DNA formation without inducing the same extensive DNA wrapping [2].

DNA Modification
Head-to-head
DNA wrapping around TraK core
Distinct relaxosome architecture role
Electron microscopy; RP4 oriT
DNA-Protein Complex Relaxosome Architecture oriT Specificity

Physical Interaction with T4SS ATPases

TraK directly binds the three ATPases (TraJ, TraG, TraB) that constitute the energy center of the T4SS channel entrance [1]. This physical interaction is required for T4SS activation and is not replicated by other Dtr (DNA transfer and replication) proteins. For example, the RSF1010-encoded accessory factors can process their own cognate oriT but cannot activate the pKM101 T4SS channel, underscoring the unique channel-activating function of TraK [1].

T4SS ATPase Binding
Head-to-head
Binds TraJ, TraG, TraB; activates T4SS
Central T4SS activation hub
pKM101; cross-linking/2-hybrid assays
T4SS Activation ATPase Binding Conjugative Channel

Key Application Scenarios for traK Protein


In Vitro Reconstitution of Relaxosome Assembly

Purified traK protein is the preferred reagent for in vitro reconstitution of the bacterial relaxosome. Its high-affinity, cognate-specific oriT binding (K(app) = 4 nM) [1] and ability to nucleate relaxosome assembly by recruiting the TraI relaxase [2] make it an essential component for biochemical assays that aim to define the minimal protein set required for oriT nicking, DNA unwinding, and transfer initiation.

Screening for Inhibitors of Conjugative DNA Transfer

The bifunctional role of traK—mediating both relaxosome nucleation and T4SS ATPase activation—positions it as a high-value target for HTS campaigns [1]. The direct interaction of TraK with the T4SS ATPases TraJ, TraG, and TraB can be exploited in protein-protein interaction assays (e.g., two-hybrid, AlphaScreen) to identify small molecules that disrupt these essential contacts and thereby block plasmid-mediated spread of antibiotic resistance genes [1].

Genetic Dissection of Plasmid Mobilization and Stability

The strict requirement for traK (but not traJ) in efficient interplasmid site-specific recombination at oriT [1] makes traK mutants or deletion strains invaluable for genetic studies aimed at understanding plasmid mobilization and stable inheritance. Researchers can use traK-specific constructs to separate the roles of relaxosome components and to map the minimal genetic requirements for plasmid transfer and maintenance in diverse host backgrounds.

Environmental Modulation of Horizontal Gene Transfer

The dose-dependent negative regulation of conjugation frequency by traK induction [1] provides a unique experimental system for investigating how environmental cues (e.g., microgravity, temperature, oxidative stress) modulate the spread of antibiotic resistance genes. Inducible traK expression systems can be used to fine-tune conjugation rates and to study the ecological and evolutionary consequences of reduced horizontal gene transfer in complex microbial communities [1].

Application
Selection Property
Validation Focus
Relaxosome reconstitution
High-affinity oriT-specific binding
DNA binding and TraI recruitment assays
Conjugative transfer inhibitor screening
T4SS ATPase interaction
PPI disruption and conjugation inhibition
Plasmid mobilization genetics
Recombination requirement
oriT-specific recombination complementation
Environmental HGT modulation
Dose-dependent conjugation regulation
Condition-dependent conjugation frequency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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